2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide
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Overview
Description
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide typically involves multiple steps:
Formation of the tert-butyl group: This can be achieved through the reaction of tert-butyl chloride with an appropriate nucleophile under basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its hydrazinecarboxamide moiety. It could be explored for its potential as a pharmaceutical agent in treating diseases where enzyme inhibition is beneficial.
Industry
In materials science, the compound’s trifluoromethyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group could enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide: shares similarities with other hydrazinecarboxamide derivatives, which also exhibit enzyme inhibitory activity.
Trifluoromethylated compounds: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug design.
Uniqueness
The combination of a tert-butyl group, a phenyl group, and a trifluoromethyl group in this compound provides a unique set of properties, including increased hydrophobicity, thermal stability, and potential biological activity. This makes it distinct from other compounds with only one or two of these functional groups.
Properties
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3/c1-25(2,3)33(32-24(36)30-19-12-5-4-6-13-19)23(35)20-14-7-8-15-21(20)31-22(34)17-10-9-11-18(16-17)26(27,28)29/h4-16H,1-3H3,(H,31,34)(H2,30,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIFPIHQWOMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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